N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide
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Description
“N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide” is a complex organic compound. It contains several functional groups and structural features, including a benzoxazole ring, a methoxyphenyl group, an amino group, a carbonothioyl group, and a nitrobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazole and phenyl rings likely contribute to the compound’s rigidity and planarity, while the various substituents could affect its overall polarity and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the nitro group could undergo reduction, and the amide bond could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .Mechanism of Action
Without specific information, it’s hard to predict the exact mechanism of action of this compound. Its biological activity would depend on factors like its ability to interact with biological targets (e.g., proteins or DNA), its stability in biological environments, and its ability to cross cell membranes .
Future Directions
properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S/c1-30-17-8-5-13(6-9-17)21-24-18-12-15(7-10-19(18)31-21)23-22(32)25-20(27)14-3-2-4-16(11-14)26(28)29/h2-12H,1H3,(H2,23,25,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZANKUUPPABDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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